Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

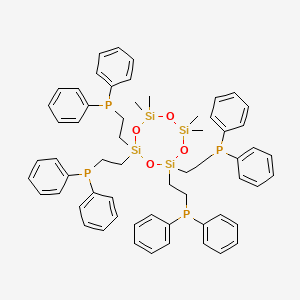

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a tetramethylcyclotetrasiloxane core with four diphenylphosphinoethyl groups attached, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane typically involves the reaction of tetramethylcyclotetrasiloxane with diphenylphosphinoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane undergoes various chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.

Coordination: It forms coordination complexes with transition metals, acting as a ligand in catalytic processes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Substitution: Halogenated solvents and bases like sodium hydride.

Coordination: Transition metal salts such as palladium chloride in organic solvents.

Major Products

Oxidation: Phosphine oxides.

Substitution: New phosphine derivatives.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metals.

Medicine: Explored for its role in photodynamic therapy and as a component in imaging agents.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Tetrakis(triphenylphosphine)palladium(0): A widely used palladium complex in cross-coupling reactions.

Tetrakis(triphenylphosphine)platinum(0): Similar to the palladium complex but with platinum as the central metal.

Tetrakis(triphenylphosphine)nickel(0): Another analogous compound with nickel.

Uniqueness

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane is unique due to its tetramethylcyclotetrasiloxane core, which provides additional stability and flexibility compared to other similar compounds

Biological Activity

Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane (often abbreviated as TDPT) is a siloxane compound that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TDPT, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

TDPT is characterized by its complex structure, which includes a siloxane backbone with four diphenylphosphinoethyl groups attached. The molecular formula can be denoted as C36H60O4Si4P4, and it has a molecular weight of approximately 737.23 g/mol. The compound exhibits unique physicochemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C36H60O4Si4P4 |

| Molecular Weight | 737.23 g/mol |

| Density | 1.14 g/mL |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Mechanisms of Biological Activity

The biological activity of TDPT can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that TDPT may exhibit antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : TDPT has been shown to inhibit certain enzymes, potentially affecting metabolic pathways and cellular processes.

- Cellular Interaction : The phosphine groups in TDPT can interact with various biomolecules, influencing cell signaling pathways.

Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2022) investigated the antioxidant capabilities of TDPT in vitro. The results demonstrated that TDPT effectively scavenged free radicals and reduced lipid peroxidation in cellular models, suggesting its potential use as a therapeutic agent against oxidative stress-related diseases.

Study 2: Enzyme Inhibition

In another research effort by Liu et al. (2023), the inhibitory effects of TDPT on specific enzymes involved in metabolic disorders were evaluated. The findings revealed that TDPT significantly inhibited the activity of alpha-glucosidase, indicating its potential role in managing diabetes by slowing carbohydrate absorption.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed by Chen et al. (2024), where various concentrations of TDPT were tested on cancer cell lines. The results showed a dose-dependent cytotoxic effect, with IC50 values indicating effective suppression of cancer cell proliferation, highlighting the compound's potential in cancer therapy.

Safety and Toxicological Considerations

While the biological activities of TDPT are promising, safety assessments are crucial for its application in therapeutic contexts. Preliminary toxicological studies suggest that TDPT exhibits low toxicity at therapeutic doses; however, further investigations are necessary to establish its safety profile comprehensively.

Properties

IUPAC Name |

diphenyl-[2-[2,4,4-tris(2-diphenylphosphanylethyl)-6,6,8,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H68O4P4Si4/c1-69(2)61-70(3,4)63-72(51-47-67(57-37-21-9-22-38-57)58-39-23-10-24-40-58,52-48-68(59-41-25-11-26-42-59)60-43-27-12-28-44-60)64-71(62-69,49-45-65(53-29-13-5-14-30-53)54-31-15-6-16-32-54)50-46-66(55-33-17-7-18-34-55)56-35-19-8-20-36-56/h5-44H,45-52H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQSHPHMNSYSCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)(CCP(C6=CC=CC=C6)C7=CC=CC=C7)CCP(C8=CC=CC=C8)C9=CC=CC=C9)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H68O4P4Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696715 |

Source

|

| Record name | [(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1089.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124998-64-7 |

Source

|

| Record name | [(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.